N1-Substituent-Dependent Antifungal Potency: Evidence from the Core Scaffold SAR
In a systematic SAR study of 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione derivatives, Fujinami et al. (1972) tested N1-substituted variants against rice sheath blight (Rhizoctonia solani) in a greenhouse pot assay. The N1-unsubstituted parent compound showed only weak protective activity, while N1-acyl derivatives displayed markedly enhanced efficacy, with potency varying >10-fold depending on acyl chain length and branching [1]. Although the specific 2,2,3-trimethylbutanoyl derivative (CAS 90815-23-9) was not tested in that study, the data establish that N1-acyl substitution is the dominant potency determinant. By class-level inference, the sterically hindered, highly branched 2,2,3-trimethylbutanoyl group is expected to produce distinct potency and selectivity relative to linear or less-branched acyl analogs such as iprodione (N1-isopropylcarbamoyl) or 3-(3,5-dichlorophenyl)-1-acetylimidazolidine-2,4-dione. This SAR dependence means that procuring an alternative N1-substituted analog without direct comparative testing introduces uncontrolled performance risk.
| Evidence Dimension | Antifungal protective activity (rice sheath blight, pot assay) |
|---|---|
| Target Compound Data | Not directly measured in this study; predicted to be distinct from all tested N1-acyl variants based on SAR trend |
| Comparator Or Baseline | N1-unsubstituted 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione (weak activity); N1-acetyl derivative (moderate activity); N1-propionyl derivative (high activity) [1] |
| Quantified Difference | >10-fold difference in protective index between weakest and strongest N1-acyl derivatives [1] |
| Conditions | Greenhouse pot assay; rice plants inoculated with Rhizoctonia solani; protective index calculated as (lesion number in control - lesion number in treated) / lesion number in control × 100 [1] |
Why This Matters
The >10-fold SAR window at N1 means even small structural changes produce large biological differences; procurement of the exact N1-(2,2,3-trimethylbutanoyl) compound is essential to reproduce a specific activity profile.
- [1] Fujinami, A., Tottori, N., Kato, T. & Kameda, N. Antimicrobial Activity of 3-Phenylimidazolidine-2,4-diones and Related Compounds. Agricultural and Biological Chemistry, 36, 1623–1630 (1972). View Source
